molecular formula C16H26N2O3S B14258186 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate CAS No. 401789-02-4

1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate

Cat. No.: B14258186
CAS No.: 401789-02-4
M. Wt: 326.5 g/mol
InChI Key: YSSKRSLRZGOVRY-UHFFFAOYSA-N
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Description

1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazolium cation in this compound is characterized by a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with sodium benzenesulfonate to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The imidazolium ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.

    Substitution: The benzenesulfonate anion can be substituted with other anions through metathesis reactions.

Scientific Research Applications

1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an ionic liquid in various chemical reactions, including catalysis and electrochemistry

    Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in enhancing the solubility of poorly soluble drugs.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to stabilize transition states in chemical reactions .

Comparison with Similar Compounds

1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can be compared with other imidazolium salts, such as:

These comparisons highlight the unique properties of this compound, particularly its benzenesulfonate anion, which imparts distinct solubility and reactivity characteristics.

Properties

CAS No.

401789-02-4

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

benzenesulfonate;1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C10H20N2.C6H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;7-10(8,9)6-4-2-1-3-5-6/h8-9H,3-7,10H2,1-2H3;1-5H,(H,7,8,9)

InChI Key

YSSKRSLRZGOVRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[NH+]1CN(C=C1)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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